molecular formula C12H20Cl2N6O3 B555418 (S)-2-Amino-5-guanidino-N-(4-nitrophenyl)pentanamide dihydrochloride CAS No. 40127-11-5

(S)-2-Amino-5-guanidino-N-(4-nitrophenyl)pentanamide dihydrochloride

Cat. No. B555418
CAS RN: 40127-11-5
M. Wt: 367,22 g/mole
InChI Key: FBVMDLFQVOFFHS-XRIOVQLTSA-N
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Description

(S)-2-Amino-5-guanidino-N-(4-nitrophenyl)pentanamide dihydrochloride (commonly known as SGN-PdC) is an organic compound that has been studied extensively for its potential applications in medical research and laboratory experiments. SGN-PdC is a guanidinium-containing compound, which is a type of nitrogen-containing molecule that is found in many proteins and enzymes. This compound has been found to be a useful tool in the study of various biochemical and physiological processes in the body, as well as in the development of novel therapeutic compounds.

Mechanism of Action

H-Arg-pNA.2HCl, also known as H-Arg-pNA 2HCl, (S)-2-Amino-5-guanidino-N-(4-nitrophenyl)pentanamide dihydrochloride, or L-Arginine p-nitroanilide dihydrochloride, is a compound with a variety of applications in biochemical research . This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

The primary targets of H-Arg-pNA.2HCl are aminopeptidases and Cathepsin H . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides. Cathepsin H is a lysosomal cysteine proteinase that also acts as an aminopeptidase .

Mode of Action

H-Arg-pNA.2HCl acts as a chromogenic substrate for its target enzymes . When cleaved by these enzymes, it releases p-nitroaniline (pNA), a yellow compound that can be monitored spectrophotometrically at 405-410 nm . This property makes H-Arg-pNA.2HCl useful for inhibitor screening and kinetic analysis .

Biochemical Pathways

The cleavage of H-Arg-pNA.2HCl by aminopeptidases and Cathepsin H is part of the broader proteolysis process, where proteins are broken down into their constituent amino acids. This process plays a crucial role in many biological functions, including protein turnover, peptide hormone activation, and digestion .

Pharmacokinetics

The compound and its metabolites would then be excreted, likely via the kidneys .

Result of Action

The cleavage of H-Arg-pNA.2HCl by its target enzymes results in the release of pNA, which can be detected spectrophotometrically . This allows researchers to monitor the activity of the enzymes, making H-Arg-pNA.2HCl a valuable tool in biochemical research .

Action Environment

The action of H-Arg-pNA.2HCl is influenced by various environmental factors. For instance, the activity of the target enzymes can be affected by factors such as pH, temperature, and the presence of inhibitors or activators . Additionally, the stability of H-Arg-pNA.2HCl itself may be influenced by factors such as temperature and light exposure .

properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O3.2ClH/c13-10(2-1-7-16-12(14)15)11(19)17-8-3-5-9(6-4-8)18(20)21;;/h3-6,10H,1-2,7,13H2,(H,17,19)(H4,14,15,16);2*1H/t10-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVMDLFQVOFFHS-XRIOVQLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)N)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N)N)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70628412
Record name N~5~-(Diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-5-guanidino-N-(4-nitrophenyl)pentanamide dihydrochloride

CAS RN

40127-11-5
Record name N~5~-(Diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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